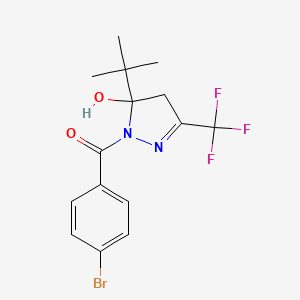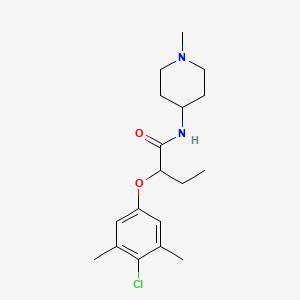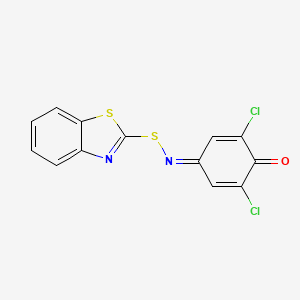
1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTP is a pyrazole derivative that has been found to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Wirkmechanismus
The exact mechanism of action of 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been suggested that 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol may act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol may also act through the modulation of various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been found to reduce pain and fever in animal models. In addition, 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to have potential applications in the treatment of cancer and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been found to have low toxicity in animal models. However, there are also some limitations to the use of 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments. 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. Another area of research could focus on the identification of the molecular targets of 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and the elucidation of its mechanism of action. Finally, further studies could be conducted to investigate the potential applications of 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in the treatment of cancer and neurological disorders.
Conclusion:
In conclusion, 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been found to have potential applications in the treatment of cancer and neurological disorders. Further research is needed to fully understand the mechanism of action of 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and to explore its potential applications in scientific research.
Synthesemethoden
1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized by the reaction of 4-bromobenzoyl chloride with tert-butylamine, followed by the addition of trifluoroacetic acid and hydrazine hydrate. The resulting product can be purified by recrystallization and characterized by various spectroscopic techniques, including NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been found to have potential applications in the treatment of cancer and neurological disorders.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrF3N2O2/c1-13(2,3)14(23)8-11(15(17,18)19)20-21(14)12(22)9-4-6-10(16)7-5-9/h4-7,23H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPNMHVUZKTPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=NN1C(=O)C2=CC=C(C=C2)Br)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromophenyl)[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4896337.png)

![1-cyclopentyl-4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4896345.png)
![4-bromo-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B4896363.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896372.png)

![N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride](/img/structure/B4896388.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4896410.png)
![3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B4896421.png)
![17-(4-chlorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4896426.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4896432.png)